Cas no 2172140-93-9 (3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid)

3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid structure
2172140-93-9 structure
商品名:3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid
CAS番号:2172140-93-9
MF:C27H34N2O6
メガワット:482.568667888641
CID:6383813
PubChem ID:165722941

3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid
    • EN300-1511635
    • 2172140-93-9
    • 3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
    • インチ: 1S/C27H34N2O6/c1-27(2,3)23(16-25(31)32)29-24(30)12-14-34-15-13-28-26(33)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: IFQIAEJFLRIUTR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCOCCC(NC(CC(=O)O)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 482.24168681g/mol
  • どういたいしつりょう: 482.24168681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 699
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 114Ų

3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1511635-250mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1511635-500mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
500mg
$3233.0 2023-09-27
Enamine
EN300-1511635-50mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1511635-100mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1511635-1000mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511635-1.0g
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
1g
$0.0 2023-06-05
Enamine
EN300-1511635-2500mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1511635-5000mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1511635-10000mg
3-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]propanamido}-4,4-dimethylpentanoic acid
2172140-93-9
10000mg
$14487.0 2023-09-27

3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid 関連文献

3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acidに関する追加情報

Comprehensive Analysis of 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid (CAS No. 2172140-93-9)

In the rapidly evolving field of peptide synthesis and bioconjugation chemistry, the compound 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid (CAS No. 2172140-93-9) has garnered significant attention. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique critical for drug discovery and biotechnology applications. Its unique structural features, including the 4,4-dimethylpentanoic acid backbone and ethoxypropanamido linker, make it a versatile building block for designing peptide-based therapeutics and biomaterials.

The growing interest in precision medicine and targeted drug delivery has driven demand for specialized amino acid derivatives like this compound. Researchers frequently search for "Fmoc-protected amino acids for SPPS" or "CAS 2172140-93-9 applications," reflecting its importance in peptide engineering. The compound's hydrophobic tert-butyl group (from 4,4-dimethylpentanoic acid) enhances membrane permeability, a hot topic in bioavailability optimization for peptide drugs. Its ethylene glycol-based spacer (ethoxypropanamido) also addresses the "PEGylation in drug design" trend, improving solubility and circulation time.

From a synthetic chemistry perspective, the Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) in this compound enables orthogonal protection strategies, a key requirement for modern peptide assembly. This aligns with frequent search queries like "Fmoc deprotection conditions" or "SPPS coupling reagents." The compound's carboxylic acid terminus allows straightforward conjugation to resins or other peptides, supporting the development of complex peptide architectures—a major focus in structural biology and epitope mapping studies.

In bioconjugation applications, the 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid serves as a valuable linker for creating peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). These areas have seen explosive growth due to their relevance in cancer therapeutics and targeted imaging. The compound's CAS 2172140-93-9 identifier frequently appears in patent literature covering bioconjugation technologies, particularly those addressing "controlled release systems" and "site-specific modification"—topics dominating recent scientific discourse.

The structure-activity relationship (SAR) studies benefit from this derivative's modular design. Its 4,4-dimethylpentanoic acid moiety introduces steric effects that influence peptide secondary structure, answering common researcher questions about "bulky amino acid impacts on helicity." Meanwhile, the ethoxypropanamido spacer's flexibility supports investigations into "linker length optimization," a critical parameter in drug conjugate stability. These features position the compound at the intersection of chemical biology and pharmaceutical development.

Quality control of 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid involves advanced analytical techniques like HPLC-MS and NMR spectroscopy, addressing the industry's emphasis on "peptide purity standards." The compound's CAS 2172140-93-9 designation ensures traceability in regulatory submissions, crucial for GMP-compliant manufacturing. As the demand for custom peptide synthesis services grows, this derivative's role in enabling high-fidelity sequence assembly becomes increasingly vital.

Emerging applications in nanomedicine leverage this compound's amphiphilic nature—the hydrophobic dimethylpentanoic acid paired with polar ethoxypropanamido groups facilitates self-assembling peptide systems. This responds to trending searches about "peptide nanomaterials for drug delivery." Furthermore, its Fmoc protection chemistry integrates seamlessly with automated peptide synthesizers, supporting the shift toward high-throughput peptide production in academic and industrial labs.

In conclusion, 3-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}-4,4-dimethylpentanoic acid (CAS No. 2172140-93-9) represents a sophisticated tool in modern peptide science, addressing multiple challenges in therapeutic development and biomaterials engineering. Its structural ingenuity continues to inspire innovations across chemical biology, drug formulation, and diagnostic probe design, making it a compound of enduring significance in life science research.

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